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molecular formula C13H14N2 B3351501 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 3649-46-5

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No. B3351501
M. Wt: 198.26 g/mol
InChI Key: NBGNOWWMPCFNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320995B2

Procedure details

Combine 2-iminopiperidine hydrochloride (4.9 g, 36.4 mmol, 3 equiv) and 2-bromoacetophenone (2.4 g, 12.1 mmol) with Na2CO3 (5.1 g, 48.4 mmol) in dry DMF (15 mL) and heat the mixture at 80° C. for 16 hours. Then, cool the mixture to room temperature, add water (200 mL), and extract with ether (3×100 mL). Wash the combined organic layers with water (2×50 mL), and re-extract the aqueous layer with ether (2×50 mL). Wash the combined organic layers with saturated aqueous sodium chloride (100 mL), dry (MgSO4), and concentrate in vacuo. Purify the residue by flash chromatography (SiO2; eluent: CH2Cl2 to CH2Cl2:MeOH 50:1) to obtain a brown solid, 1.7 g, 71% yield. MS(ES+): m/z=199.1 (M+H)+
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]=[C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][NH:4]1.Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=O.C([O-])([O-])=O.[Na+].[Na+].O>CN(C=O)C>[C:13]1([C:11]2[N:2]=[C:3]3[CH2:8][CH2:7][CH2:6][CH2:5][N:4]3[CH:10]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
Cl.N=C1NCCCC1
Name
Quantity
2.4 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
5.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with ether (3×100 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with water (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
re-extract the aqueous layer with ether (2×50 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with saturated aqueous sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography (SiO2; eluent: CH2Cl2 to CH2Cl2:MeOH 50:1)
CUSTOM
Type
CUSTOM
Details
to obtain a brown solid, 1.7 g, 71% yield

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=C2N(CCCC2)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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